

Lipophilic Thiazolidine Derivatives: A Technical Guide to Their Role in Antiviral Research

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Compound of Interest

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Introduction

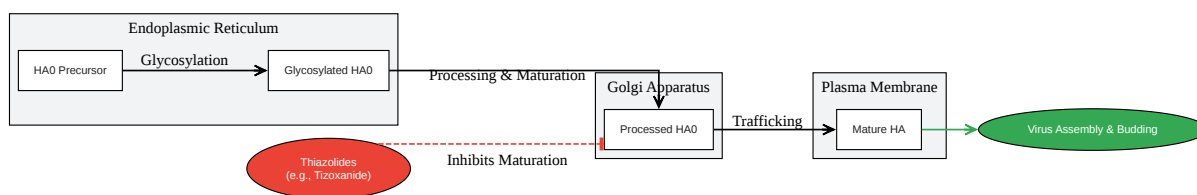
Thiazolidine derivatives, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Among these, lipophilic derivatives have emerged as promising candidates in antiviral research, demonstrating efficacy against a range of viruses, including influenza, HIV, coronaviruses, and Zika virus.[3][4][5][6] This technical guide provides an in-depth overview of the core aspects of lipophilic thiazolidine derivatives in antiviral drug discovery, focusing on their mechanisms of action, quantitative antiviral activity, and the experimental protocols used for their evaluation.

Mechanisms of Antiviral Action

Lipophilic thiazolidine derivatives exert their antiviral effects through diverse mechanisms, often targeting specific viral proteins or host-cell pathways essential for viral replication.

Inhibition of Viral Entry and Maturation

A notable mechanism of action is the interference with viral glycoproteins, crucial for viral entry and maturation. For instance, the thiazolide nitazoxanide and its active metabolite, tizoxanide, have been shown to inhibit the replication of influenza A virus by blocking the maturation of viral hemagglutinin (HA) at a post-translational level.[7] This disruption of HA trafficking to the host cell plasma membrane impairs the proper assembly and release of new viral particles.[7]



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Caption: Inhibition of Influenza A Hemagglutinin Maturation by Thiazolides.

Targeting Viral Enzymes

Thiazolidine derivatives have also been identified as potent inhibitors of key viral enzymes.

- **Neuraminidase Inhibitors:** Several thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of influenza neuraminidase (NA), an enzyme critical for the release of progeny virions from infected cells.[8][9] Some of these compounds have shown inhibitory activity in the micromolar range.[8]
- **Protease Inhibitors:** The main protease (Mpro or 3CLpro) of SARS-CoV-2, essential for viral replication, has been a prime target for thiazolidinone derivatives.[5] These compounds act as peptidomimetics, with the thiazolidinone core mimicking the Gln residue of the natural substrate.[5] Similarly, thiazolidine derivatives have been investigated as inhibitors of HIV protease.[10][11]
- **RNA-Dependent RNA Polymerase (RdRp) Inhibitors:** The NS5 protein of the Zika virus, which contains the RdRp domain, is another target for thiazolidinedione derivatives, interfering with viral RNA synthesis.[6][12]

Quantitative Antiviral Activity

The antiviral potency of lipophilic thiazolidine derivatives is quantified by various parameters, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50). A summary of reported activities against different viruses is presented below.

Anti-Influenza Virus Activity

Compound/ Derivative Class	Virus Strain(s)	Assay	EC50 / IC50	CC50	Reference
Nitazoxanide (NTZ)	Influenza A (PR8, WSN, A/Ck)	Virus Yield Reduction	0.5 - 1.0 µg/mL	> 50 µg/mL	[7]
Tizoxanide (TIZ)	Influenza A (PR8, WSN, A/Ck), Influenza B	Virus Yield Reduction	0.5 - 1.0 µg/mL	> 50 µg/mL	[7]
Thiazolidine- 4-carboxylic acid derivative (4f)	Influenza A Neuraminidas e	NA Inhibition Assay	0.14 µM	-	[8]
2-aryl substituted thiazolidine- 4-carboxylic acid (1d)	Avian Influenza Virus (H9N2)	In ovo antiviral assay	3.47 µM	-	[13][14]
2-aryl substituted thiazolidine- 4-carboxylic acid (1c)	Infectious Bronchitis Virus (IBV)	In ovo antiviral assay	4.10 µM	-	[13][14]

Anti-Coronavirus (SARS-CoV-2) Activity

Compound/ Derivative Class	Target	Assay	IC50	CC50	Reference
Thiazolidine- 4-one derivatives	SARS-CoV-2 Mpro	Mpro Inhibition Assay	μM range	> 100 μM	[5]
Thiazolidinon e derivative (B4)	SARS-CoV-2 Mpro	Mpro Inhibition Assay	0.15 μM	-	[15]
Thiazolidinon e derivative (B10)	SARS-CoV-2 Mpro	Mpro Inhibition Assay	0.19 μM	-	[15]

Anti-HIV Activity

Compound/ Derivative Class	Target	Assay	EC50 / IC50	CC50	Reference
Thiazolidinon e derivative (82)	HIV-1 Protease	Antiviral Assay	0.033 μM	-	[10][11]
Thiazolidinon e derivative (84)	HIV-1 Protease	Antiviral Assay	0.010 μM	-	[10][11]
Thiazolidinon e derivative (C1)	HIV-1 Reverse Transcriptase	RT Inhibition Assay	0.18 μM	-	[15]
Thiazolidinon e derivative (C2)	HIV-1 Reverse Transcriptase	RT Inhibition Assay	0.12 μM	-	[15]

Anti-Rotavirus Activity

Compound/ Derivative Class	Virus Strain(s)	Assay	EC50	CC50	Reference
Nitazoxanide (NTZ)	Rotavirus (SA11, Wa)	CPE Reduction	1.0 - 2.0 µg/mL	> 50 µg/mL	[16]
Tizoxanide (TIZ)	Rotavirus (SA11, Wa)	CPE Reduction	0.5 - 1.0 µg/mL	> 50 µg/mL	[16]

Anti-Zika Virus Activity

Compound/ Derivative Class	Target	Assay	IC50	CC50	Reference
Thiazolidinedi one derivative (GQ-402)	ZIKV Replication	CPE Reduction	15.7 µM	> 100 µM	[6]
Thiazolidine derivatives (6 compounds)	ZIKV Replication	CPE Reduction	< 5 µM	-	[12][17]

Anti-Hepatitis B Virus (HBV) Activity

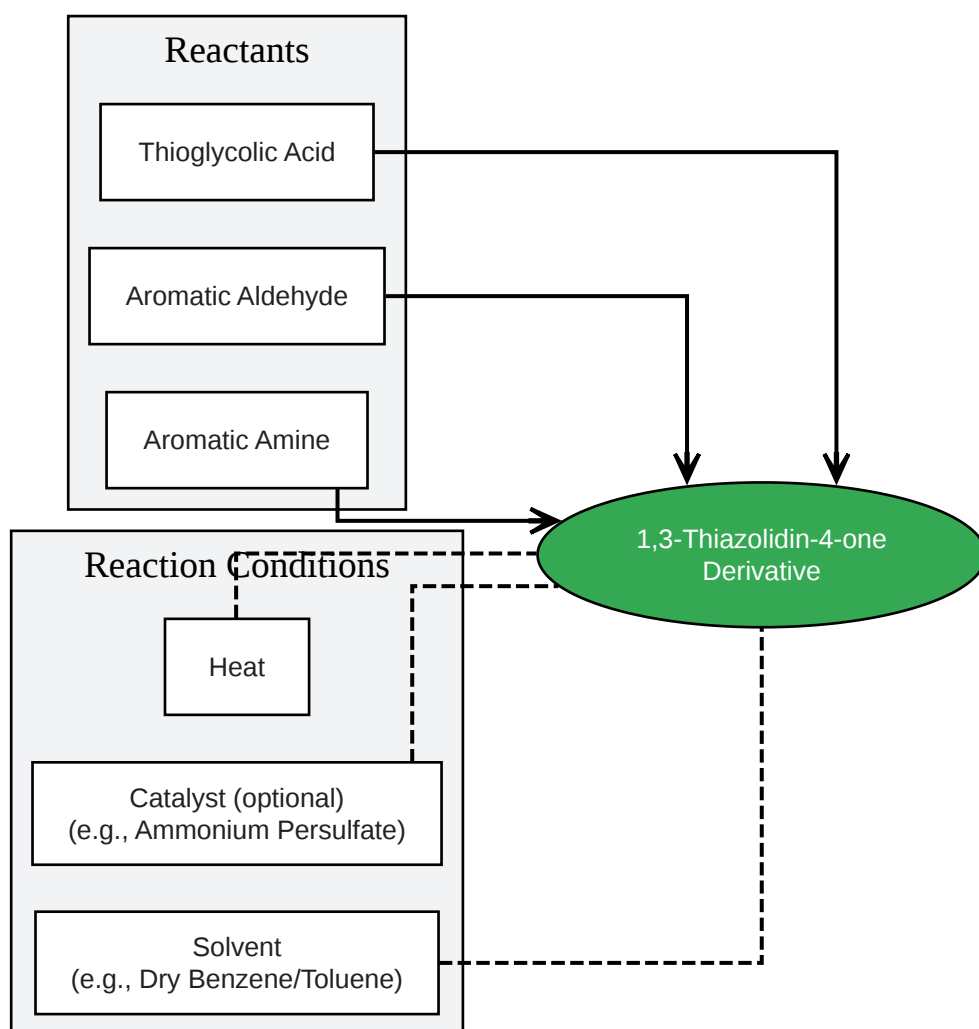
Compound/De rivative Class	Target	Assay	EC50	Reference
2- hydroxybenzoyl- N-(5- chlorothiazol-2- yl)amide	HBV Replication	Antiviral Assay	0.33 µM	[18]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of antiviral compounds. Below are outlines of key experimental protocols cited in the research of lipophilic thiazolidine derivatives.

General Synthesis of 1,3-Thiazolidin-4-one Derivatives

A common method for the synthesis of 1,3-thiazolidin-4-one derivatives involves a one-pot, three-component reaction.[1][19]



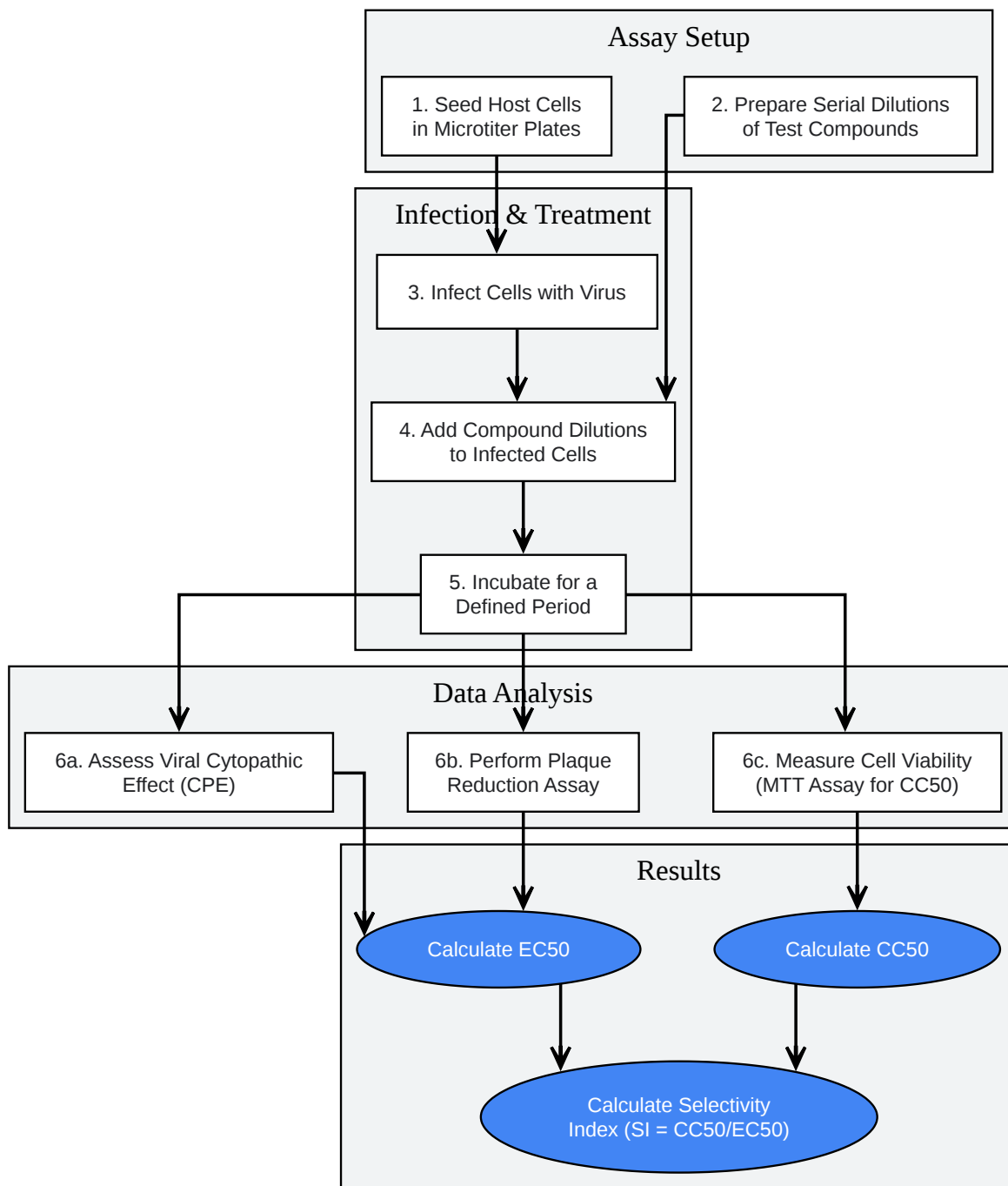
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Caption: General Synthetic Workflow for 1,3-Thiazolidin-4-one Derivatives.

- Reactants: An aromatic amine, an aromatic aldehyde, and thioglycolic acid are used as the starting materials.[19]
- Solvent: The reaction is typically carried out in a dry, non-polar solvent such as benzene or toluene.[19] Solvent-free conditions have also been reported.[1]
- Reaction Conditions: The mixture is refluxed for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).[20]
- Purification: Upon completion, the solvent is removed, and the crude product is purified, often by recrystallization, to yield the final 1,3-thiazolidin-4-one derivative.[19]

In Vitro Antiviral Activity and Cytotoxicity Workflow

A general workflow for assessing the antiviral activity and cytotoxicity of test compounds is outlined below.



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